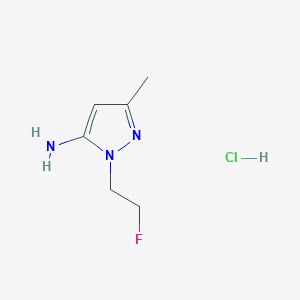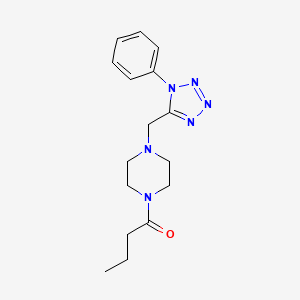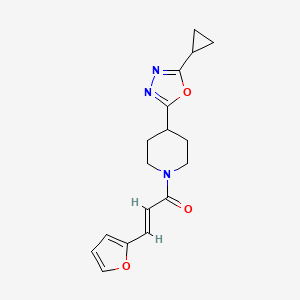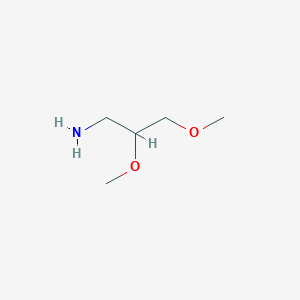
1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-5-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a fluoroethyl group attached to a pyrazole ring, making it a valuable entity in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
The synthesis of 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-5-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-methyl-1H-pyrazole with 2-fluoroethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Análisis De Reacciones Químicas
1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-5-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-5-amine hydrochloride can be compared with other similar compounds, such as:
1-(2-Fluoroethyl)-1H-benzimidazole-2-carbaldehyde hydrochloride: This compound also contains a fluoroethyl group but is attached to a benzimidazole ring, offering different chemical and biological properties.
Fluoroethyl derivatives: Compounds like 1-(2-Fluoroethyl)piperazine hydrochloride share the fluoroethyl functional group but differ in their core structures, leading to varied applications and reactivity.
Propiedades
IUPAC Name |
2-(2-fluoroethyl)-5-methylpyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN3.ClH/c1-5-4-6(8)10(9-5)3-2-7;/h4H,2-3,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLYRVQMNBJVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CCF.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(3-chloro-4-methylphenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3016883.png)

![1-(2-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016885.png)
![Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3016888.png)

![N-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylprop-2-enamide](/img/structure/B3016890.png)


![2-(4-ethylphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/new.no-structure.jpg)
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3016899.png)
![4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B3016901.png)

![2-O-Tert-butyl 8-O-methyl 5-imino-5-oxo-5lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B3016903.png)

